JNJ-28312141 is a potent, orally bioavailable cyanoimidazolecarboxamide inhibitor targeting colony-stimulating factor-1 receptor (CSF-1R, IC50 = 0.69 nM) and FMS-related receptor tyrosine kinase-3 (FLT3, IC50 = 30 nM). Originally developed to overcome the high basicity and poor pharmacokinetic profiles of earlier arylamide precursors, this compound exhibits high aqueous solubility and robust in vivo processability [1]. For procurement professionals and lead investigators, JNJ-28312141 serves as a critical dual-action baseline material for acute myeloid leukemia (AML) and metastatic bone disease modeling, where simultaneous suppression of FLT3-driven leukemogenesis and CSF-1R-dependent tumor-associated macrophages (TAMs) or osteoclasts is required [2].
Substituting JNJ-28312141 with standard bisphosphonates (e.g., zoledronate) or older-generation CSF-1R inhibitors (e.g., GW2580) fundamentally alters in vivo experimental outcomes and necessitates complex multi-drug regimens. While zoledronate blocks normal trabecular bone remodeling and only partially depletes tumor-associated osteoclasts, JNJ-28312141 achieves near-complete osteoclast ablation without inducing abnormal trabecular growth at the growth plate [1]. Furthermore, unlike GW2580—which can paradoxically increase blood monocyte counts—JNJ-28312141 acutely depletes F4/80+ tissue macrophages within days [2]. Its specific dual affinity for both CSF-1R and FLT3 means that replacing it with a highly selective CSF-1R-only inhibitor (like BLZ945) will fail to suppress ITD-FLT3-dependent proliferation in AML xenografts, requiring buyers to procure and co-formulate two separate compounds to achieve the same polypharmacological effect [1].
In the MRMT-1 mammary carcinoma tibial inoculation model, JNJ-28312141 demonstrated a profound reduction in tumor-associated osteoclasts compared to the standard-of-care bisphosphonate, zoledronate. While zoledronate achieved a 64% reduction, JNJ-28312141 reduced TRAP+ tumor-associated osteoclasts by approximately 95% [1].
| Evidence Dimension | Reduction of TRAP+ tumor-associated osteoclasts |
| Target Compound Data | 95% reduction |
| Comparator Or Baseline | Zoledronate (64% reduction) |
| Quantified Difference | 31% greater absolute reduction in osteoclast population |
| Conditions | In vivo MRMT-1 mammary carcinoma tibial inoculation in rats |
This justifies the selection of JNJ-28312141 over standard bisphosphonates for aggressive osteolytic metastasis models requiring near-total osteoclast ablation without disrupting normal trabecular remodeling.
Unlike highly selective CSF-1R inhibitors (e.g., BLZ945) that lack efficacy against leukemic drivers, JNJ-28312141 provides potent dual inhibition. It inhibits CSF-1R with an IC50 of 0.69 nM and simultaneously suppresses ITD-FLT3-dependent proliferation in MV-4-11 cells with an IC50 of 21 nM[1].
| Evidence Dimension | Kinase inhibition profile (IC50) |
| Target Compound Data | CSF-1R (0.69 nM) and FLT3 (30 nM biochemical; 21 nM in MV-4-11 cells) |
| Comparator Or Baseline | Selective CSF-1R inhibitors (inactive against FLT3) |
| Quantified Difference | Simultaneous nanomolar suppression of both macrophage-recruiting and leukemogenic pathways |
| Conditions | Recombinant kinase assays and MV-4-11 AML cell cultures |
Enables single-agent procurement for studies requiring simultaneous targeting of leukemic cell proliferation and macrophage-mediated tumor angiogenesis, reducing formulation complexity.
JNJ-28312141 was specifically engineered as a cyanoimidazolecarboxamide to overcome the physicochemical limitations of early arylamide CSF-1R inhibitors. This structural modification reduced basicity, yielding acceptable aqueous solubility and superior pharmacokinetic properties that support reliable oral dosing at 50–100 mg/kg in murine models [1].
| Evidence Dimension | Structural basicity and oral bioavailability |
| Target Compound Data | Cyanoimidazolecarboxamide scaffold (high solubility, stable PK) |
| Comparator Or Baseline | Early-generation arylamide precursors (high basicity, poor PK) |
| Quantified Difference | Sufficient oral bioavailability to maintain therapeutic plasma concentrations for in vivo efficacy |
| Conditions | Preclinical ADME and in vivo pharmacokinetic profiling |
Ensures reliable formulation processability and reproducible oral dosing in murine models, reducing compound waste and experimental variability for in vivo research.
Due to its dual nanomolar inhibition of CSF-1R and FLT3, JNJ-28312141 is the optimal choice for in vivo AML models (such as MV-4-11 xenografts) where researchers need a single agent to suppress both leukemic cell proliferation and the supportive tumor microenvironment [1].
JNJ-28312141 should be selected over bisphosphonates like zoledronate in bone metastasis models (e.g., MRMT-1 tibial inoculations) when the experimental goal requires near-complete (~95%) ablation of TRAP+ tumor-associated osteoclasts without artificially halting normal trabecular bone remodeling at the growth plate[1].
For studies requiring rapid and profound depletion of F4/80+ tissue macrophages, JNJ-28312141 provides a highly effective alternative to older inhibitors like GW2580, which can cause unwanted spikes in blood monocyte counts, ensuring cleaner baseline data in inflammation and tumor angiogenesis assays [2].